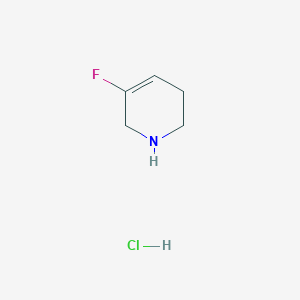

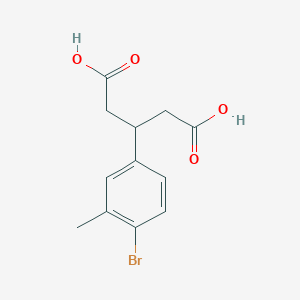

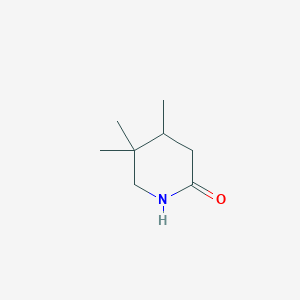

![molecular formula C6H11NO B1378901 3-Azabicyclo[3.1.0]hexan-1-ylmethanol CAS No. 1363382-47-1](/img/structure/B1378901.png)

3-Azabicyclo[3.1.0]hexan-1-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . For instance, the reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis

The molecular formula of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is C6H11NO . The InChI code is 1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 . The molecular weight is 113.16 g/mol .Chemical Reactions Analysis

The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 113.16 g/mol , a topological polar surface area of 32.3 Ų , and a rotatable bond count of 1 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .科学的研究の応用

Synthetic Routes and Chemical Transformations

Synthesis of Phosphonate Derivatives : Debrouwer et al. (2013) detailed a synthetic pathway to 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, showcasing a method that involves atom-transfer radical cyclization with excellent diastereoselectivity, leading to the production of cyclic imines. These imines were further reduced to yield the target phosphonates, indicating a potential for creating biologically relevant molecules Debrouwer et al., 2013.

Intramolecular C–H Bond Insertion : Kimura et al. (2015) developed a synthesis for a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion, demonstrating the versatility of this scaffold in organic synthesis. This method utilized cyclopropylmagnesium carbenoids, highlighting a novel approach to constructing the azabicyclohexane core with high yields Kimura et al., 2015.

Conformational Dynamics Study : Belostotskii and Markevich (2003) investigated the conformational dynamics of nitrogen-fused azabicycles, providing insights into the flexibility and conformational mobility of these compounds. This study helps in understanding the structural behaviors of azabicycles in different chemical environments Belostotskii and Markevich, 2003.

Modular Approach to Bioactive Compounds : Jida et al. (2007) explored the use of azabicyclo[3.1.0]hexane-1-ols as intermediates for the asymmetric synthesis of bioactive compounds. This research demonstrated the potential of these scaffolds in creating pharmacologically active products through selective rearrangement and ring cleavage Jida et al., 2007.

Copper-Mediated Transformations : Toh et al. (2014) developed a method for synthesizing 3-azabicyclo[3.1.0]hex-2-enes through intramolecular cyclopropanation, showcasing a strategy for constructing highly substituted pyridines and diastereoselective reduction to 3-azabicyclo[3.1.0]hexanes. This highlights the scaffold's versatility in synthesizing complex nitrogen-containing heterocycles Toh et al., 2014.

将来の方向性

3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. The development of methods enabling the efficient construction of such structures has been a research focus in organic chemistry . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .

作用機序

Target of Action

3-Azabicyclo[3.1.0]hexan-1-ylmethanol (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .

Mode of Action

It is known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine

Biochemical Pathways

The biochemical pathways affected by 3-ABH are likely related to its role as a reuptake inhibitor of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially affecting mood, attention, and pain perception.

Result of Action

The result of 3-ABH’s action would depend on its specific targets and mode of action. As a potential reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could have effects on mood, attention, and pain perception . .

生化学分析

Biochemical Properties

3-Azabicyclo[3.1.0]hexan-1-ylmethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound can act as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, it has been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially modulating their activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, particularly those involving neurotransmitters. For instance, by interacting with serotonin receptors, it may alter serotonin signaling, impacting mood and behavior. The compound also affects gene expression, potentially upregulating or downregulating genes involved in neurotransmission and metabolic processes. Furthermore, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. For instance, the compound may be transported into the brain via the blood-brain barrier, where it can exert its effects on neurotransmitter systems .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biological activity .

特性

IUPAC Name |

3-azabicyclo[3.1.0]hexan-1-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVUORORNIEOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)

![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)